2-(Aminomethyl)-6-fluoropyridin-4-amine
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Overview
Description
2-(Aminomethyl)-6-fluoropyridin-4-amine is a chemical compound that belongs to the class of aminomethyl-substituted pyridines This compound is characterized by the presence of an aminomethyl group at the second position and a fluorine atom at the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of 2-(Aminomethyl)-6-fluoropyridin-4-amine may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as reductive amination of aldehydes and ketones, reduction of nitriles, and reduction of nitro compounds .
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-6-fluoropyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(Aminomethyl)-6-fluoropyridin-4-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-fluoropyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
- 2-(Aminomethyl)pyridine
- 6-Fluoropyridine
- 2-(Aminomethyl)-5-fluoropyridine
Comparison: Compared to its similar compounds, 2-(Aminomethyl)-6-fluoropyridin-4-amine is unique due to the specific positioning of the aminomethyl group and the fluorine atom on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H8FN3 |
---|---|
Molecular Weight |
141.15 g/mol |
IUPAC Name |
2-(aminomethyl)-6-fluoropyridin-4-amine |
InChI |
InChI=1S/C6H8FN3/c7-6-2-4(9)1-5(3-8)10-6/h1-2H,3,8H2,(H2,9,10) |
InChI Key |
PDLPCGQWEUHYDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)F)N |
Origin of Product |
United States |
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